- Method for preparing levetiracetam, China, , ,
Cas no 91462-82-7 ((S)-Ethyl 2-aminobutanoate hydrochloride)
91462-82-7 structure
Product Name:(S)-Ethyl 2-aminobutanoate hydrochloride
Numero CAS:91462-82-7
MF:C6H14ClNO2
MW:167.633861064911
MDL:MFCD11848830
CID:2736926
PubChem ID:12844024
Update Time:2025-07-02
(S)-Ethyl 2-aminobutanoate hydrochloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- (S)-Ethyl 2-aminobutanoate hydrochloride
- (S)-2-AMINOBUTYRIC ACID ETHYL ESTER HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)- (9CI)
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (S)- (ZCI)
- (S)-2-Aminobutanoic acid ethyl ester hydrochloride
- DB-146162
- (S)-2-Amino-butyric acid ethyl ester hydrochloride
- MFCD11848830
- AKOS015932753
- ethyl (2S)-2-aminobutanoate;hydrochloride
- (S)-ETHYL 2-AMINOBUTANOATE HCL
- SCHEMBL3188318
- (S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl)
- (S)-Ethyl2-aminobutanoatehydrochloride
- CS-0162057
- ETHYL (2S)-2-AMINOBUTANOATE HYDROCHLORIDE
- Butanoic acid, 2-amino-, ethyl ester, hydrochloride, (2S)-
- SWNBPYRQCHSZSE-JEDNCBNOSA-N
- EN300-7360285
- DS-12354
- (S)-2-Aminobutyric acid ethyl ester HCl
- 91462-82-7
-
- MDL: MFCD11848830
- Inchi: 1S/C6H13NO2.ClH/c1-3-5(7)6(8)9-4-2;/h5H,3-4,7H2,1-2H3;1H/t5-;/m0./s1
- Chiave InChI: SWNBPYRQCHSZSE-JEDNCBNOSA-N
- Sorrisi: C(=O)(OCC)[C@@H](N)CC.Cl
Proprietà calcolate
- Massa esatta: 167.0713064g/mol
- Massa monoisotopica: 167.0713064g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 10
- Conta legami ruotabili: 4
- Complessità: 93.1
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 1
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 52.3Ų
(S)-Ethyl 2-aminobutanoate hydrochloride Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 1g |
388.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-50mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 50mg |
55.0CNY | 2021-07-13 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 250mg |
329CNY | 2021-05-08 | |
| Chemenu | CM255744-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 5g |
$239 | 2021-06-09 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-FB785-200mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 97% | 200mg |
109.0CNY | 2021-07-13 | |
| abcr | AB505313-250 mg |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 250mg |
€83.40 | 2023-06-15 | ||
| abcr | AB505313-1 g |
(S)-Ethyl 2-aminobutanoate hydrochloride (H-Abu-OEt.HCl); . |
91462-82-7 | 1g |
€113.20 | 2023-06-15 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-1g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 1g |
¥476.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-250mg |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 250mg |
¥196.0 | 2021-09-07 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S26060-5g |
(S)-Ethyl 2-aminobutanoate hydrochloride |
91462-82-7 | 5g |
¥1676.0 | 2021-09-07 |
(S)-Ethyl 2-aminobutanoate hydrochloride Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Riferimento
Metodo di produzione 2
Condizioni di reazione
Riferimento
- Asymmetric induction under two-phase conditions. II. Synthesis of optically active amino acids by alkylation of Schiff base, Beijing Shifan Daxue Xuebao, 1989, (2), 63-7
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Thionyl chloride ; 1 - 1.5 h, 0 - 7 °C; 15 h, rt
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
2.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
2.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
3.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Thionyl bromide ; 0 °C; 24 h, 20 °C
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
3.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Riferimento
- Method for preparing levetiracetam, China, , ,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Riferimento
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: L-Malic acid Solvents: Ethanol ; rt → 80 °C; 2 h, 80 °C
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
1.2 Reagents: Ammonia Solvents: Ethyl acetate ; 2 h
2.1 Reagents: Hydrochloric acid Solvents: Ethanol
Riferimento
- New method for preparing (S)-(+)-2-aminobutyrate hydrochloride as levetiracetam intermediate by optical resolution of DL-2-aminobutyrate, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Triethylamine , 4-(Dimethylamino)pyridine Solvents: Dichloromethane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
2.1 Reagents: Hydrochloric acid Solvents: 1,4-Dioxane
Riferimento
- Cyclic phosphoramidates as prodrugs of 2'-C-methylcytidine, European Journal of Medicinal Chemistry, 2009, 44(9), 3765-3770
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Thionyl bromide Catalysts: Dimethylformamide Solvents: Acetonitrile ; rt → 50 °C; 24 h, 50 °C
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
2.1 Reagents: Formic acid Catalysts: Nickel Solvents: Methanol ; 24 h, rt
Riferimento
- Method for preparing levetiracetam, China, , ,
(S)-Ethyl 2-aminobutanoate hydrochloride Raw materials
- H-DL-Abu-OH
- Ethyl 2-aminobutanoate
- Butanoic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-, ethyl ester, (2S)-
- L-Threonine
- Butanoic acid, 2-amino-, ethyl ester, (2S)-
- Boc-L-2-aminobutanoic acid
- Ethyl (2R,3R)-2-amino-3-hydroxybutanoate;hydrochloride
(S)-Ethyl 2-aminobutanoate hydrochloride Preparation Products
(S)-Ethyl 2-aminobutanoate hydrochloride Letteratura correlata
-
Govind Reddy Mol. Syst. Des. Eng., 2021,6, 779-789
-
Juan J. Sánchez,Miguel López-Haro,Juan C. Hernández-Garrido,Ginesa Blanco,Miguel A. Cauqui,José M. Rodríguez-Izquierdo,José A. Pérez-Omil,José J. Calvino,María P. Yeste J. Mater. Chem. A, 2019,7, 8993-9003
-
Doug Ogrin,Laura H. van Poppel,Simon G. Bott,Andrew R. Barron Dalton Trans., 2004, 3689-3694
-
Xixi Li,Nanwei Zhu,Ruohan Li,Qinpu Zhang Anal. Methods, 2020,12, 3376-3381
-
Cheng Fang,Jinjian Wu,Zahra Sobhani,Md. Al Amin,Youhong Tang Anal. Methods, 2019,11, 163-170
91462-82-7 ((S)-Ethyl 2-aminobutanoate hydrochloride) Prodotti correlati
- 2185-03-7(L-Homoserine Lactone, Hydrochloride)
- 104347-13-9(D-Homoserine Lactone hydrochloride)
- 84772-29-2(L-Ornithine ethyl ester dihydrochloride)
- 1001-19-0(Diethyl Ester D-Glutamic Acid Hydrochloride)
- 62856-02-4(Glutamic acid, 1-dodecyl ester, hydrochloride)
- 62062-61-7(L-Aspartic acid, 1-butyl ester, hydrochloride)
- 16115-68-7(H-Asp(Oet)-OEt.HCl)
- 33171-14-1(L-Lysine, ethyl ester,hydrochloride (1:1))
- 62062-64-0(L-Glutamic acid, 1-butyl ester, hydrochloride)
- 62062-62-8(L-Lysine, butyl ester, monohydrochloride (9CI))
Fornitori consigliati
Shaanxi pure crystal photoelectric technology co. LTD
Membro d'oro
CN Fornitore
Reagenti
Suzhou Genelee Bio-Technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Nanjing jingzhu bio-technology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Enjia Trading Co., Ltd
Membro d'oro
CN Fornitore
Grosso
钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso